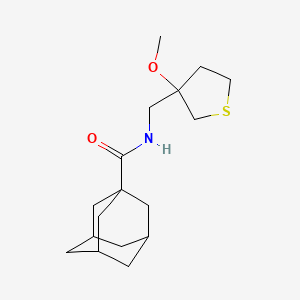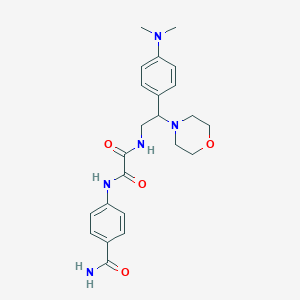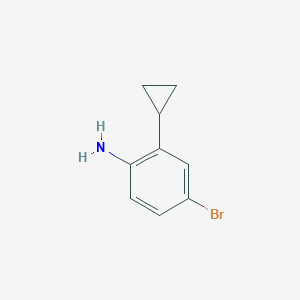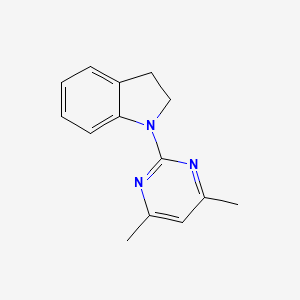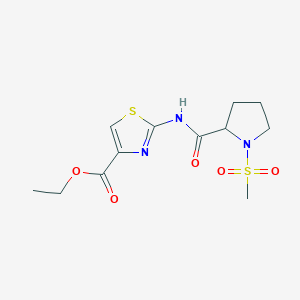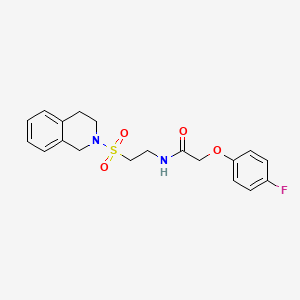
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Properties and Fluorescence Emission
- A study explored the structural aspects of amide-containing isoquinoline derivatives. It was found that these compounds, including isoquinoline-based amides, exhibit different fluorescence emissions depending on their structural form and protonation state. Such properties are significant for understanding their potential applications in fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Anticancer Activity
- Certain sulfonamide derivatives, including isoquinoline variants, have been investigated for their anticancer activity. These compounds have shown promising results against specific cancer cell lines, indicating potential therapeutic applications in oncology (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antibacterial Properties
- Some derivatives of isoquinolines, including the one , have been studied for their antibacterial properties. These compounds were found to be effective in experimental infections, suggesting their potential use in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of tetrahydroisoquinolines, including derivatives similar to the compound . These studies focus on the structural analysis and synthesis methods, which are crucial for developing new pharmaceuticals and chemical entities (Toda, Sonobe, Ichikawa, Saitoh, Horiguchi, & Sano, 2000).
Neurochemical Substrates Modulation
- The compound has been linked to studies exploring its effects on neurochemical substrates like dopamine and norepinephrine transporters. This research is vital for understanding how such compounds can be used in treating neuropsychiatric disorders (Madras et al., 2006).
Crystal Structure and Molecular Conformation
- The crystal structures and molecular conformations of derivatives of 4-fluoro-5-sulfonylisoquinoline have been investigated. These studies provide insights into the compound's physical and chemical properties, which are essential for drug design and material science applications (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Inhibition of Phenylethanolamine N-Methyltransferase
- Research has shown that certain isoquinoline derivatives can inhibit phenylethanolamine N-methyltransferase, an enzyme relevant in various physiological processes. These findings are significant for developing new drugs targeting this enzyme (Grunewald et al., 2006).
Synthesis of EGFR Kinase Inhibitors
- Isoquinoline derivatives have been synthesized as key intermediates in the development of selective EGFR kinase inhibitors. This research is crucial for creating targeted therapies in cancer treatment (Jiang et al., 2011).
Topoisomerase I Inhibition and Cytotoxicity
- Studies on indenoisoquinolines, related to the compound of interest, have revealed their potential as topoisomerase I inhibitors and cytotoxic agents in cancer therapy (Morrell, Placzek, Steffen, Antony, Agama, Pommier, & Cushman, 2007).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-5-7-18(8-6-17)26-14-19(23)21-10-12-27(24,25)22-11-9-15-3-1-2-4-16(15)13-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTYAWWPUZYIBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

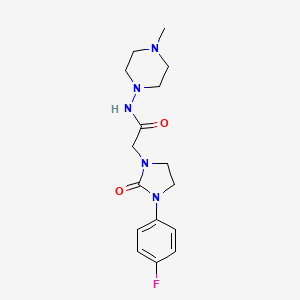
![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
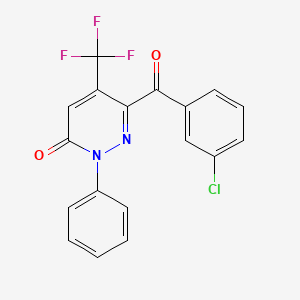


![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

